molecular formula C17H14N2O2 B4297567 2-(4-methoxyphenyl)-7-methyl-5-oxo-3,5-dihydroindolizine-6-carbonitrile

2-(4-methoxyphenyl)-7-methyl-5-oxo-3,5-dihydroindolizine-6-carbonitrile

Cat. No. B4297567
M. Wt: 278.30 g/mol
InChI Key: YUHCXJPUFDOPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-7-methyl-5-oxo-3,5-dihydroindolizine-6-carbonitrile is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, antimicrobial activity, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-7-methyl-5-oxo-3,5-dihydroindolizine-6-carbonitrile involves the inhibition of various enzymes that are crucial for the survival and proliferation of cancer cells. This compound has been shown to inhibit the activity of topoisomerase IIα, an enzyme that is responsible for DNA replication and repair. Additionally, 2-(4-methoxyphenyl)-7-methyl-5-oxo-3,5-dihydroindolizine-6-carbonitrile has been shown to inhibit the activity of histone deacetylase, an enzyme that is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methoxyphenyl)-7-methyl-5-oxo-3,5-dihydroindolizine-6-carbonitrile has various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3, a protein that plays a crucial role in the programmed cell death pathway. Moreover, 2-(4-methoxyphenyl)-7-methyl-5-oxo-3,5-dihydroindolizine-6-carbonitrile has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-methoxyphenyl)-7-methyl-5-oxo-3,5-dihydroindolizine-6-carbonitrile in lab experiments is its high potency and specificity towards cancer cells. Moreover, this compound has low toxicity towards normal cells, making it a potential candidate for cancer treatment. However, one of the limitations of using this compound is its low solubility in water, which may hinder its use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-(4-methoxyphenyl)-7-methyl-5-oxo-3,5-dihydroindolizine-6-carbonitrile. One of the future directions is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in combination therapies for cancer treatment. Additionally, the antimicrobial and anti-inflammatory effects of 2-(4-methoxyphenyl)-7-methyl-5-oxo-3,5-dihydroindolizine-6-carbonitrile need to be further explored for their potential use in the treatment of infectious and inflammatory diseases.
In conclusion, 2-(4-methoxyphenyl)-7-methyl-5-oxo-3,5-dihydroindolizine-6-carbonitrile is a promising compound that has shown potential in various scientific research applications, including cancer treatment, antimicrobial activity, and anti-inflammatory effects. Further studies are needed to fully elucidate the mechanism of action of this compound and its potential use in clinical settings.

Scientific Research Applications

2-(4-methoxyphenyl)-7-methyl-5-oxo-3,5-dihydroindolizine-6-carbonitrile has been extensively studied for its potential in cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and suppressing the proliferation of cancer cells. Moreover, this compound has also shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 2-(4-methoxyphenyl)-7-methyl-5-oxo-3,5-dihydroindolizine-6-carbonitrile has anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-(4-methoxyphenyl)-7-methyl-5-oxo-3H-indolizine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-11-7-14-8-13(10-19(14)17(20)16(11)9-18)12-3-5-15(21-2)6-4-12/h3-8H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHCXJPUFDOPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CC(=CC2=C1)C3=CC=C(C=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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